2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide
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Overview
Description
2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is a chemical compound known for its potent inhibitory effects on anaplastic lymphoma kinase (ALK). This compound is often used in scientific research due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide involves multiple steps. Typically, the process begins with the preparation of the pyrimidine core, followed by the introduction of the aniline and piperazine groups. The final step involves the sulfonamide formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates.
Reduction: Typically involves the reduction of the pyrimidine ring.
Substitution: Commonly occurs at the aniline and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified biological activities .
Scientific Research Applications
2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For investigating cellular pathways and protein interactions.
Medicine: As a potential therapeutic agent for treating cancers with ALK mutations.
Industry: In the development of new drugs and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells with ALK mutations .
Comparison with Similar Compounds
Similar Compounds
LDK378: Another potent ALK inhibitor with a similar structure.
Crizotinib: An ALK inhibitor used in clinical settings.
Alectinib: A more selective ALK inhibitor with fewer side effects.
Uniqueness
2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is unique due to its specific binding affinity and inhibitory potency against ALK. Its chemical structure allows for modifications that can enhance its selectivity and reduce potential side effects .
Properties
Molecular Formula |
C23H28ClN7O2S |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H28ClN7O2S/c1-29(2)34(32,33)21-7-5-4-6-20(21)27-22-19(24)16-25-23(28-22)26-17-8-10-18(11-9-17)31-14-12-30(3)13-15-31/h4-11,16H,12-15H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
DUVYKNYFBDYPNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
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